6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine
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Overview
Description
6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3-aminophenylethylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate can then undergo cyclization with guanidine to form the desired pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with similar biological activities.
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective properties.
Uniqueness
6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
20708-42-3 |
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Molecular Formula |
C18H18ClN5 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
6-[2-(3-aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H18ClN5/c19-13-7-5-12(6-8-13)16-15(23-18(22)24-17(16)21)9-4-11-2-1-3-14(20)10-11/h1-3,5-8,10H,4,9,20H2,(H4,21,22,23,24) |
InChI Key |
RUQDSRXGDWVTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC2=C(C(=NC(=N2)N)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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